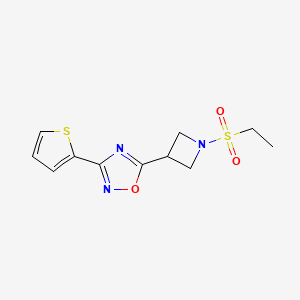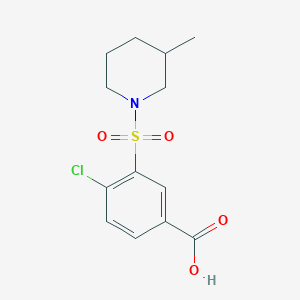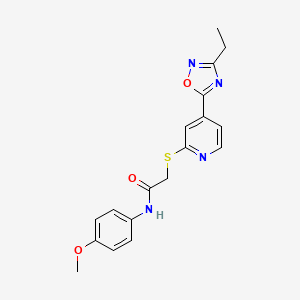
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is an organic compound with the molecular formula C13H11BrN2O3. It is a derivative of isoindoline and piperidine, featuring a bromine atom and two carbonyl groups. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
The primary target of Lenalidomide-Br is the ubiquitin E3 ligase cereblon . Cereblon is a protein that plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
Lenalidomide-Br, as a lenalidomide analog, acts as a ligand for cereblon . It binds to cereblon and induces the enzyme to degrade specific proteins . This interaction results in changes in cellular processes, including cell cycle progression and immune response modulation .
Biochemical Pathways
The binding of Lenalidomide-Br to cereblon affects various biochemical pathways. One significant pathway involves the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 . These transcription factors are crucial for the development and function of several immune cells, including T cells and B cells .
Result of Action
The molecular and cellular effects of Lenalidomide-Br’s action are complex and multifaceted. By inducing the degradation of IKZF1 and IKZF3, Lenalidomide-Br can modulate immune responses and influence cell cycle progression . These effects can have significant implications for the treatment of various diseases, including cancers and immune disorders .
Biochemical Analysis
Biochemical Properties
Lenalidomide-Br plays a significant role in biochemical reactions, particularly in the recruitment of the CRBN protein . The nature of these interactions involves the modulation of the substrate specificity of the CRL4CRBN E3 ubiquitin ligase .
Cellular Effects
The effects of Lenalidomide-Br on various types of cells and cellular processes are primarily linked to its ability to modulate the activity of the CRBN protein . This modulation influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Lenalidomide-Br involves its binding interactions with biomolecules, specifically the CRBN protein . It induces the ubiquitination of IKZF1 and IKZF3 by CRL4CRBN, leading to the proteasomal degradation of these transcription factors .
Metabolic Pathways
Lenalidomide-Br is involved in metabolic pathways related to the ubiquitin-proteasome system, specifically the CRL4CRBN E3 ubiquitin ligase pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindoline-2-methylene-2-carbonyl intermediate . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced equipment to maintain consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different isoindoline and piperidine derivatives.
Scientific Research Applications
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Similar structure but with the bromine atom at a different position.
Lenalidomide-Br: A lenalidomide analog with similar structural features.
Uniqueness
3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific bromine substitution pattern and the presence of both isoindoline and piperidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3-(7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZFMUWTABGOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2439736.png)
![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2439737.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439742.png)
![3-Tert-butyl-6-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2439743.png)



![2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2439750.png)
![(Z)-3-allyl-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2439751.png)
![1-benzyl-N-(3-chloro-4-fluorophenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2439752.png)

![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2439755.png)

![6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2439757.png)
